Abt-518

Catalog No.
S549035
CAS No.
286845-00-9
M.F
C21H22F3NO8S
M. Wt
505.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abt-518

CAS Number

286845-00-9

Product Name

Abt-518

IUPAC Name

N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide

Molecular Formula

C21H22F3NO8S

Molecular Weight

505.5 g/mol

InChI

InChI=1S/C21H22F3NO8S/c1-20(2)30-11-19(33-20)18(25(27)13-26)12-34(28,29)17-9-7-15(8-10-17)31-14-3-5-16(6-4-14)32-21(22,23)24/h3-10,13,18-19,27H,11-12H2,1-2H3/t18-,19-/m1/s1

InChI Key

IVPPTWCRAFCOFJ-RTBURBONSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ABT-518, ABT518, N-(1-(2,2-dimethyl-1,3-dioxol-4-yl)-2-((4,4-(trifluoromethoxyphenoxy)phenyl)sulfonyl)ethyl)-N-hydroxyformamide

Canonical SMILES

CC1(OCC(O1)C(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H](CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C

The exact mass of the compound N-((S)-1-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-((4-(4-(trifluoromethoxy)phenoxy)phenyl)sulfonyl)ethyl)-N-hydroxyformamide is 505.10182 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Formamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Abt-518 (CAS: 286845-00-9) is a potent, orally bioavailable, non-peptidomimetic matrix metalloproteinase (MMP) inhibitor belonging to the phenoxyphenyl sulfone N-formylhydroxylamine (retrohydroxamate) class[1]. Unlike early-generation broad-spectrum inhibitors, Abt-518 is highly selective for gelatinase A (MMP-2) and gelatinase B (MMP-9) [2]. For procurement professionals and lead-stage researchers, Abt-518 represents a highly optimized, metabolically stable tool compound backed by a highly scalable, robust synthetic route that ensures exceptional enantiomeric purity for rigorous in vivo and in vitro applications [3].

Substituting Abt-518 with generic broad-spectrum MMP inhibitors (such as marimastat or batimastat) fundamentally compromises experimental integrity due to their off-target inhibition of MMP-1, which induces severe, dose-limiting musculoskeletal syndrome (MSS) in vivo [1]. Furthermore, substituting with earlier-generation retrohydroxamates like ABT-770 introduces critical metabolic liabilities; ABT-770 is metabolized into an amine that causes phospholipidosis, a toxic lipid storage disruption [2]. Abt-518 was specifically engineered with a phenoxyphenyl sulfone scaffold to eliminate both the MMP-1-driven MSS and the metabolite-driven phospholipidosis, making generic substitution unviable for long-term or precision studies [3].

Sulfone-Driven Enhancement of MMP-9 Inhibition

The transition from earlier ether-linked retrohydroxamates to the sulfone-containing scaffold of Abt-518 was a critical optimization. The incorporation of the sulfone moiety yields a greater than 200-fold increase in MMP-9 inhibitory potency compared to its direct ether-containing counterpart, ABT-770 [1].

Evidence DimensionMMP-9 Inhibitory Potency
Target Compound DataAbt-518 (Sulfone retrohydroxamate)
Comparator Or BaselineABT-770 (Ether-linked counterpart)
Quantified Difference>200-fold increase in MMP-9 inhibition
ConditionsPre-clinical enzymatic inhibition assays

Allows buyers to achieve robust MMP-9 blockade at significantly lower concentrations, minimizing off-target toxicity and reducing required material volumes.

Phenoxyphenyl-Mediated MMP-1 Sparing

Broad-spectrum MMP inhibitors like Marimastat bind MMP-1, causing confounding musculoskeletal toxicity. Abt-518 utilizes a specific phenoxyphenyl P1' substituent that sterically restricts binding to MMP-1, restoring high selectivity for MMP-2 and MMP-9 over MMP-1 [1].

Evidence DimensionIsoform Selectivity Profile
Target Compound DataAbt-518 (Selective for MMP-2/9, spares MMP-1)
Comparator Or BaselineMarimastat (Broad-spectrum, inhibits MMP-1)
Quantified DifferenceElimination of MMP-1 binding affinity
ConditionsIn vitro selectivity profiling

Essential for long-term in vivo efficacy studies where broad-spectrum MMP-1 inhibition would otherwise cause confounding musculoskeletal toxicity.

Enantiomeric Purity and Scalable Processability

The procurement of complex non-peptidomimetic inhibitors often faces batch variability. Abt-518 benefits from a highly optimized six-step synthetic route utilizing a lithiosulfone anion addition, yielding multikilogram quantities with a 51% overall yield and exceptional stereocontrol (>99% ee) [1].

Evidence DimensionSynthetic Yield and Stereopurity
Target Compound Data51% overall yield, >99% enantiomeric excess (ee)
Comparator Or BaselineStandard multi-step peptidomimetic syntheses (often low yield, variable ee)
Quantified Difference>99% ee maintained at multikilogram scale
ConditionsSix-step convergent synthesis

Guarantees high batch-to-batch reproducibility and absolute stereochemical purity for rigorous industrial and late-stage preclinical workflows.

Avoidance of Phospholipidosis via Metabolic Stability

Earlier generation biaryl ether retrohydroxamates (e.g., ABT-770) are metabolized in vivo into amines that induce phospholipidosis. Abt-518's optimized structure prevents the formation of this toxic amine metabolite, eliminating the phospholipidosis liability while maintaining oral bioavailability [1].

Evidence DimensionMetabolic Toxicity Profile
Target Compound DataAbt-518 (Metabolically stable, no phospholipidosis)
Comparator Or BaselineABT-770 (Forms amine metabolite causing phospholipidosis)
Quantified DifferenceElimination of phospholipidosis liability
ConditionsIn vivo pharmacokinetic and toxicity screening

Crucial for researchers selecting a compound for long-term oral dosing studies, ensuring the model is not compromised by metabolite-driven lipid storage disorders.

Preclinical Oncology and Metastasis Models

Given its >200-fold enhanced potency against MMP-9 and its strict sparing of MMP-1, Abt-518 is the optimal choice for studying tumor angiogenesis and metastasis. It allows researchers to isolate gelatinase-driven pathways without inducing the musculoskeletal toxicity seen with broad-spectrum alternatives [1].

Vascular Remodeling and Cardiovascular Assays

Sparing MMP-1 while selectively targeting gelatinases makes Abt-518 ideal for investigating post-infarction vascular remodeling and intimal hyperplasia, where the off-target effects of generic inhibitors often yield confounding results [2].

Standardized High-Throughput Screening Baselines

Because it can be synthesized at multikilogram scales with >99% enantiomeric excess and a 51% overall yield, Abt-518 serves as an exceptionally reliable, batch-consistent positive control for MMP-2/9 specific inhibition in industrial drug discovery and assay validation programs [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

505.10182232 Da

Monoisotopic Mass

505.10182232 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7S00622N3Z

Other CAS

286845-00-9

Wikipedia

Abt-518

Dates

Last modified: 02-18-2024
1: Fattori D, Squarcia A, Bartoli S. Fragment-based approach to drug lead discovery: overview and advances in various techniques. Drugs R D. 2008;9(4):217-27. Review. PubMed PMID: 18588353.
2: Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. PubMed PMID: 15645520.
3: Sutton TA, Kelly KJ, Mang HE, Plotkin Z, Sandoval RM, Dagher PC. Minocycline reduces renal microvascular leakage in a rat model of ischemic renal injury. Am J Physiol Renal Physiol. 2005 Jan;288(1):F91-7. Epub 2004 Sep 7. PubMed PMID: 15353401.
4: Wada CK. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories. Curr Top Med Chem. 2004;4(12):1255-67. Review. PubMed PMID: 15320725.
5: Stokvis E, Rosing H, Crul M, Rieser MJ, Heck AJ, Schellens JH, Beijnen JH. Quantitative analysis of the novel anticancer drug ABT-518, a matrix metalloproteinase inhibitor, plus the screening of six metabolites in human plasma using high-performance liquid chromatography coupled with electrospray tandem mass spectrometry. J Mass Spectrom. 2004 Mar;39(3):277-88. PubMed PMID: 15039935.
6: Crul M, Beerepoot LV, Stokvis E, Vermaat JS, Rosing H, Beijnen JH, Voest EE, Schellens JH. Clinical pharmacokinetics, pharmacodynamics and metabolism of the novel matrix metalloproteinase inhibitor ABT-518. Cancer Chemother Pharmacol. 2002 Dec;50(6):473-8. Epub 2002 Oct 25. PubMed PMID: 12451474.
7: Gum RJ, Hickman D, Fagerland JA, Heindel MA, Gagne GD, Schmidt JM, Michaelides MR, Davidsen SK, Ulrich RG. Analysis of two matrix metalloproteinase inhibitors and their metabolites for induction of phospholipidosis in rat and human hepatocytes(1). Biochem Pharmacol. 2001 Dec 15;62(12):1661-73. PubMed PMID: 11755120.
8: Wada CK, Holms JH, Curtin ML, Dai Y, Florjancic AS, Garland RB, Guo Y, Heyman HR, Stacey JR, Steinman DH, Albert DH, Bouska JJ, Elmore IN, Goodfellow CL, Marcotte PA, Tapang P, Morgan DW, Michaelides MR, Davidsen SK. Phenoxyphenyl sulfone N-formylhydroxylamines (retrohydroxamates) as potent, selective, orally bioavailable matrix metalloproteinase inhibitors. J Med Chem. 2002 Jan 3;45(1):219-32. PubMed PMID: 11754593.

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